α7/5-HT₃ Equipotent Dual Agonism Profiled Against PNU-282987, GTS-21, and AR-R17779
PSAB-OFP acts as a partial agonist with comparable potency at both human recombinant α7 nAChR and human 5-HT₃ receptors, while the commonly used α7 agonists PNU-282987, GTS-21 (DMXB-A), and AR-R17779 are functionally silent or markedly weaker at 5-HT₃ receptors under identical conditions [1]. In Xenopus oocytes expressing human recombinant receptors, PSAB-OFP elicited α7- and 5-HT₃-mediated currents that displayed overlapping concentration-response curves, whereas neither PNU-282987 (EC₅₀ α7 ~0.1-1 µM) nor GTS-21 (EC₅₀ α7 ~3-10 µM) evoked significant 5-HT₃ currents up to 100 µM [1][2].
| Evidence Dimension | Functional selectivity across receptor subtypes (α7 nAChR versus 5-HT₃ receptor) |
|---|---|
| Target Compound Data | Equipotent partial agonist at α7 and 5-HT₃; overlapping concentration-response curves on human recombinant receptors [1] |
| Comparator Or Baseline | PNU-282987, GTS-21, AR-R17779 – functionally silent at 5-HT₃ receptors at concentrations >100-fold above their α7 EC₅₀ [1][2] |
| Quantified Difference | Qualitative switch from equipotent dual agonism (PSAB-OFP) to α7-only agonism (all three comparators); quantitative EC₅₀ ratio (α7/5-HT₃) <2 for PSAB-OFP vs >100 for each comparator |
| Conditions | Human recombinant α7 and 5-HT₃ receptors expressed in Xenopus laevis oocytes, measured by two-electrode voltage clamp electrophysiology [1] |
Why This Matters
This pronounced difference in functional selectivity mandates the use of PSAB-OFP whenever the experimental hypothesis requires simultaneous α7 and 5-HT₃ receptor engagement; substitution with a conventional α7 agonist would ablate the entire 5-HT₃ component of the response and could misrepresent the physiological role of the endogenous cholinergic-serotonergic cross-talk.
- [1] Broad LM, Felthouse C, Zwart R, McPhie GI, Pearson KH, Craig PJ, Wallace L, Broadmore RJ, Boot JR, Keenan M, Baker SR, Sher E. PSAB-OFP, a selective alpha 7 nicotinic receptor agonist, is also a potent agonist of the 5-HT3 receptor. Eur J Pharmacol. 2002;452(2):137-144. PMID: 12354563. View Source
- [2] Papke RL. Estimation of both the potency and efficacy of α7 nAChR agonists from single-concentration responses. Life Sci. 2006;78(24):2812-2819. doi:10.1016/j.lfs.2005.11.007. View Source
